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Compound of Interest

Compound Name:
2-Fluoro-5-methyl-4-

phenylpyridine

Cat. No.: B12966000

Get Quote

Molecular Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary
In contemporary drug discovery and materials science, the strategic functionalization of

pyridine rings is a cornerstone of rational molecular design. 2-Fluoro-5-methyl-4-
phenylpyridine (CAS: 1806475-54-6) represents a highly specialized building block that

leverages the unique stereoelectronic properties of fluorine. By integrating a fluorine atom at

the C2 position, a methyl group at C5, and a phenyl pharmacophore at C4, this scaffold

overcomes the traditional metabolic liabilities of unsubstituted pyridines. This whitepaper

provides an in-depth technical analysis of its physicochemical properties, a validated synthetic

methodology, and the pharmacological rationale driving its utilization.

Molecular Data & Physicochemical Profiling
Understanding the fundamental properties of a building block is critical for predicting its

behavior in complex synthetic pathways and biological systems. The data below summarizes

the core molecular parameters of 2-Fluoro-5-methyl-4-phenylpyridine[1].
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Property Value / Description

Chemical Name 2-Fluoro-5-methyl-4-phenylpyridine

CAS Registry Number 1806475-54-6

Molecular Formula C₁₂H₁₀FN

Molecular Weight 187.21 g/mol

Precursor CAS
1227577-02-7 (4-Bromo-2-fluoro-5-

methylpyridine)

SMILES String FC1=NC=C(C)C(C2=CC=CC=C2)=C1

Key Structural Features
C2-Fluorination, C4-Phenylation, C5-

Methylation

Causality in Molecular Design: The specific arrangement of these functional groups is not

arbitrary. The highly electronegative C2-fluorine atom exerts a strong inductive pull (-I effect) on

the pyridine nitrogen. This significantly lowers the pKa of the conjugate acid, ensuring the

nitrogen remains unprotonated at physiological pH (7.4). Consequently, the molecule exhibits

enhanced lipophilicity (LogD) and superior passive membrane permeability compared to its

non-fluorinated analogs.

Strategic Synthesis via Suzuki-Miyaura Cross-
Coupling
As a Senior Application Scientist, selecting the optimal synthetic route requires balancing yield,

scalability, and functional group tolerance. The most efficient pathway to synthesize 2-fluoro-5-
methyl-4-phenylpyridine is via the Suzuki-Miyaura cross-coupling of 4-bromo-2-fluoro-5-

methylpyridine with phenylboronic acid[2]. This method is chosen for its mild conditions, low

toxicity of boronic acids, and the commercial availability of the brominated precursor.

Step-by-Step Validated Protocol
Objective: Synthesize the target compound while minimizing protodehalogenation and

homocoupling side reactions[3].
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Reagents:

4-Bromo-2-fluoro-5-methylpyridine (1.0 equiv, 5.0 mmol)

Phenylboronic acid (1.2 equiv, 6.0 mmol)

Catalyst: Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)[3]

Base: K₂CO₃ (2.0 equiv, 10.0 mmol)

Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 25 mL)

1. Reaction Setup & Rigorous Degassing: Combine the bromopyridine, phenylboronic acid, and

K₂CO₃ in a 50 mL round-bottom flask containing the Dioxane/Water solvent system. Causality:

The mixture must be rigorously degassed by sparging with Argon for 15–20 minutes. Oxygen

exclusion is critical to prevent the oxidative homocoupling of phenylboronic acid (which yields

biphenyl) and to protect the highly active Pd(0) catalytic species from degradation[2].

2. Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon. Causality:

The bidentate dppf ligand is specifically chosen over monodentate ligands like PPh₃ because

its large bite angle enforces a cis-geometry on the palladium center. This spatial arrangement

accelerates the reductive elimination step, driving the reaction forward and suppressing

unwanted protodehalogenation[3].

3. Heating & Self-Validating Monitoring: Equip the flask with a reflux condenser and heat to 90

°C for 4–6 hours. Validation: Do not rely solely on time. The reaction must be monitored via

TLC (Hexanes/Ethyl Acetate 4:1) or LC-MS. The system is self-validating when the starting

bromide peak completely disappears, confirming full conversion[4].

4. Workup & Palladium Scavenging: Cool to room temperature, dilute with Ethyl Acetate (50

mL), and wash with water and brine. Validation: Palladium residues can cause false positives in

downstream biological assays. Treat the organic layer with a metal scavenger (e.g.,

QuadraPure TU or SiliaMetS Thiol) for 1 hour prior to filtration to ensure heavy metal

clearance.

5. Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column

chromatography to yield the pure 2-fluoro-5-methyl-4-phenylpyridine.
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Fig 1. Suzuki-Miyaura cross-coupling workflow for 2-Fluoro-5-methyl-4-phenylpyridine
synthesis.

Pharmacological & Material Science Relevance
The integration of this specific scaffold into a drug discovery pipeline is driven by the need to

overcome the pharmacokinetic flaws of standard pyridine rings.

Unsubstituted pyridines are highly susceptible to Cytochrome P450 (CYP450) mediated N-

oxidation and C-hydroxylation, leading to rapid clearance. The C2-fluorine atom acts as a

metabolic shield. Because the carbon-fluorine bond is exceptionally strong and the fluorine

atom is highly electronegative, it deactivates the adjacent positions toward oxidative attack,

effectively blocking CYP450 enzymes and prolonging the molecule's half-life.

Furthermore, the C5-methyl group provides a compact lipophilic vector that can engage in van

der Waals interactions within deep hydrophobic pockets of target proteins (e.g., kinases or

GPCRs). The C4-phenyl group serves as an extended pharmacophore, facilitating strong π-π

stacking interactions with aromatic amino acid residues (like Phenylalanine or Tyrosine) in the

binding site.
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Fig 2. Pharmacological rationale for the substitution pattern of the fluorinated pyridine core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b12966000?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12966000?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

